1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a synthetic organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. The compound features a cyclohexane ring that is substituted with a methylamino group, a pyrazolyl group, and a carboxylic acid group, contributing to its biological activity and interaction capabilities. Its molecular formula is , with a molecular weight of approximately 223.27 g/mol. This compound is primarily studied for its potential in drug development due to its ability to modulate biological systems and interact with various biological targets .
The compound is classified under organic compounds, specifically as an amino acid derivative due to the presence of the carboxylic acid functional group. It is also categorized as a pyrazole derivative, which adds to its significance in medicinal chemistry. The synthesis and characterization of this compound have been documented in various chemical databases and patent literature, highlighting its relevance in ongoing research .
The synthesis of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. Common methods include:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly employed in these synthetic pathways .
The molecular structure of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid features:
The arrangement of these groups allows for diverse chemical interactions, making the compound an interesting subject for further study .
The compound participates in various chemical reactions, including:
These reactions are crucial for understanding how the compound interacts with biological systems and its potential therapeutic effects .
The mechanism of action for 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid involves:
Research into these mechanisms is essential to elucidate the therapeutic potential of this compound in treating various diseases .
The physical properties of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid include:
Chemical properties include:
These properties influence the compound's behavior in biological systems and its applicability in drug formulation .
The potential applications of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid include:
Given its structural uniqueness and biological activity, this compound holds promise for further exploration in pharmacology and therapeutic development .
The strategic integration of pyrazole heterocycles with cyclohexanecarboxylic acid frameworks represents a sophisticated approach in contemporary medicinal chemistry aimed at optimizing pharmacodynamic and pharmacokinetic properties. Pyrazole, a five-membered 1,2-diazole ring, is classified as a privileged scaffold due to its proven versatility in targeting diverse biological pathways. Clinically approved pyrazole-based drugs demonstrate remarkable therapeutic breadth, spanning oncology (e.g., ibrutinib, ruxolitinib, zanubrutinib), immunology (baricitinib), infectious diseases (lenacapavir), and cardiovascular conditions (vericiguat) [3]. The molecular success of these agents is attributed to the pyrazole ring’s capacity for:
Incorporation into a cyclohexane scaffold introduces conformational constraints and three-dimensional spatial positioning critical for selective target engagement. The cyclohexane’s chair-boat equilibria enables adaptive binding to protein cavities, while the carboxylic acid moiety provides:
Table 1: Structural and Physicochemical Profile of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 1504475-49-3 |
Molecular Formula | C₁₁H₁₇N₃O₂ |
Molecular Weight | 223.27 g/mol |
SMILES Notation | O=C(C1(NC)CC(N2N=CC=C2)CCC1)O |
Hydrogen Bond Donors | 2 (COOH, NHCH₃) |
Hydrogen Bond Acceptors | 4 (C=O, pyrazole N, ether O) |
Predicted LogP (ChemAxon) | ~1.8 (Moderate lipophilicity) |
Cyclohexanecarboxylic acid derivatives have evolved from simple anti-inflammatory agents to sophisticated targeted therapeutics. Early milestones included non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, where the cyclohexane ring provided steric bulk to modulate COX-2 selectivity [6]. The advent of kinase inhibitor paradigms revealed cyclohexane’s utility in occupying allosteric pockets; for instance, crizotinib’s chloro-cyclohexylamine moiety enables ALK/ROS1 inhibition [3].
The hybridization wave beginning ~2010 integrated cyclohexanecarboxylic acid with nitrogen heterocycles to address multidrug resistance. Key advancements include:
Table 2: Evolution of Key Cyclohexanecarboxylic Acid-Based Therapeutics
Era | Representative Drug | Therapeutic Class | Structural Innovation |
---|---|---|---|
1960s | Mefenamic acid | NSAID | 2,3-Dimethylaniline attachment |
2000s | Crizotinib | ALK/ROS1 inhibitor | Chloro-cyclohexylamine-pyrazole core |
2010s | Baricitinib | JAK inhibitor | Sulfonyl-cyclohexyl-pyrazole linkage |
2020s | Target Compound (1504475-49-3) | Hybrid scaffold | 1-Carboxy-3-(pyrazolyl)-cyclohexylmethylamine |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: